4'-Hydroxy-[1,1'-biphenyl]-2-ethanol
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Overview
Description
4’-Hydroxy-[1,1’-biphenyl]-2-ethanol is an organic compound that belongs to the biphenyl family It is characterized by the presence of a hydroxyl group attached to one of the phenyl rings and an ethanol group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid using methanol and concentrated sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for purification and characterization using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohols and other reduced forms.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-Hydroxy-[1,1’-biphenyl]-2-ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential as a therapeutic agent targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of epidermal growth factor receptor tyrosine kinase by binding to an allosteric site. This interaction leads to the disruption of signaling pathways involved in cell proliferation and survival, ultimately causing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide
- 4’-Hydroxy-[1,1’-biphenyl]-3-carboxylic acid
- 4-Bromo-4’-hydroxybiphenyl
Comparison: 4’-Hydroxy-[1,1’-biphenyl]-2-ethanol is unique due to its specific hydroxyl and ethanol functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(2-hydroxyethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-9-11-3-1-2-4-14(11)12-5-7-13(16)8-6-12/h1-8,15-16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVBTMRBXDXSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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